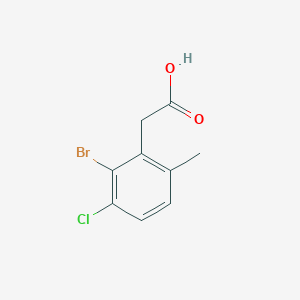

2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid

Description

2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid is a halogenated phenylacetic acid derivative characterized by a phenyl ring substituted with bromo (Br), chloro (Cl), and methyl (CH₃) groups at positions 2, 3, and 6, respectively. The acetic acid moiety (-CH₂COOH) is attached to the phenyl ring, contributing to its acidic properties. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its structural versatility. Its halogen substituents enhance electrophilic reactivity, making it valuable for cross-coupling reactions or further functionalization .

Properties

CAS No. |

2090856-64-5 |

|---|---|

Molecular Formula |

C9H8BrClO2 |

Molecular Weight |

263.51 g/mol |

IUPAC Name |

2-(2-bromo-3-chloro-6-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H8BrClO2/c1-5-2-3-7(11)9(10)6(5)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |

InChI Key |

BXAYAUNHBATRBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Br)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid typically involves the bromination and chlorination of 6-methylphenylacetic acid. The process can be carried out using bromine and chlorine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture for several hours to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Electronic Properties

The electronic and steric profiles of halogenated phenylacetic acids are critically influenced by substituent positions and types. Below is a comparative analysis with key analogs:

2-{2-[(2-Bromo-6-chlorophenyl)amino]phenyl}acetic Acid (CAS 127792-23-8)

- Structure: Contains a bromo (2-position) and chloro (6-position) on the phenyl ring, with an amino (-NH-) linker to a second phenyl group.

- Molecular Weight: 340.60 (C₁₄H₁₁BrClNO₂) .

- The absence of a methyl group reduces steric hindrance compared to the target compound.

- Applications : Listed as a pharmaceutical impurity (Imp. D(EP)), indicating its role in drug synthesis quality control .

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structure : Bromo (3-position) and methoxy (-OCH₃, 4-position) substituents.

- Molecular Weight : ~245.07 (C₉H₉BrO₃) .

- Key Differences : Methoxy is electron-donating, contrasting with the electron-withdrawing chloro and bromo in the target compound. This increases the compound’s lipophilicity and alters acidity (pKa ~3.5–4.5).

- Applications : Used in natural product synthesis (e.g., Combretastatin A-4) due to regioselective reactivity .

Methyl Ester of Diclofenac (CAS 15307-78-5)

- Structure: Dichlorophenyl group linked via an amino-phenylacetic acid ester.

- Molecular Weight: ~318.18 (C₁₅H₁₃Cl₂NO₂).

- Key Differences : The ester group reduces acidity (pKa ~4–5 vs. ~2–3 for free acids). Dichloro substitution enhances anti-inflammatory activity, whereas bromo/chloro in the target compound may prioritize different biological targets .

Table 1: Comparative Properties of Selected Analogs

*Estimated based on substituent effects.

Key Observations :

Acidity : The target compound’s acidity is enhanced by electron-withdrawing Br and Cl groups, making it more acidic than methoxy-substituted analogs .

Synthesis : Bromination in acetic acid is a common method, but regioselectivity challenges (e.g., side-chain vs. ring bromination) require careful optimization .

Pharmaceutical Relevance: The target’s methyl group improves metabolic stability compared to amino-linked analogs, which may undergo enzymatic cleavage .

Biological Activity

2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid is C10H8BrClO2. The compound features a phenyl ring with bromine and chlorine substituents, which contribute to its lipophilicity and reactivity. The presence of these halogens enhances the compound's ability to interact with biological macromolecules, potentially modulating enzyme activity and receptor interactions.

Mechanisms of Biological Activity

- Enzyme Inhibition : Research indicates that 2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid may inhibit specific enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

- Receptor Binding : The compound's structural features allow it to bind to various biological receptors, which is crucial for its therapeutic effects.

- Antimicrobial Properties : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial activity against various pathogens, indicating that 2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid may also possess such properties.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the positioning of halogen atoms significantly impacts the biological activity of compounds similar to 2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid. For instance, electron-withdrawing groups like bromine and chlorine enhance potency compared to electron-donating groups .

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid | C8H7BrFNO2 | Different halogen positioning affects reactivity. |

| 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid | C8H7BrClNO2 | Similar structure but different halogen combinations. |

| 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid | C9H10BrNO2 | Contains a methyl group instead of halogens affecting lipophilicity. |

Case Studies and Research Findings

- Anti-inflammatory Activity : A study focused on the anti-inflammatory properties of similar compounds found that they effectively inhibited cyclooxygenase enzymes, which are critical in inflammatory processes. This suggests that 2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid may exhibit similar effects, warranting further investigation into its therapeutic potential.

- Antimicrobial Activity : In a comparative study, compounds analogous to 2-(2-Bromo-3-chloro-6-methylphenyl)acetic acid demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.